molecular formula C26H22BrF2N5O3 B12369131 4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one

Cat. No.: B12369131
M. Wt: 570.4 g/mol
InChI Key: VUYLFBZQBMVRRP-UHFFFAOYSA-N
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Description

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one is a complex organic compound with a unique structure that includes a piperazine ring, fluorophenyl groups, and a naphthyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Substitution: The piperazine ring can be modified by introducing different substituents at the nitrogen atoms.

Common reagents used in these reactions include sodium hydride, sodium methoxide, and other nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as the CB1 receptor . This binding can modulate the receptor’s activity, leading to various biological effects. The pathways involved may include the inhibition of G protein-coupled receptor signaling, which can affect cellular processes and physiological responses.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22BrF2N5O3

Molecular Weight

570.4 g/mol

IUPAC Name

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one

InChI

InChI=1S/C26H22BrF2N5O3/c1-31-20-10-11-21(27)30-22(20)24(25(26(31)35)34(36)37)33-14-12-32(13-15-33)23(16-2-6-18(28)7-3-16)17-4-8-19(29)9-5-17/h2-11,23H,12-15H2,1H3

InChI Key

VUYLFBZQBMVRRP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)N=C(C=C2)Br

Origin of Product

United States

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